1-Bromopentadecane-1,1,2,2-d4

Beschreibung

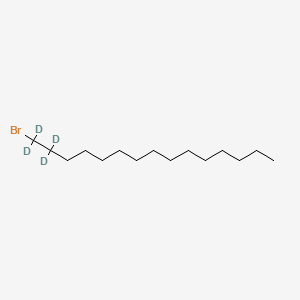

1-Bromopentadecane-1,1,2,2-d4 is a deuterated bromoalkane with the molecular formula C₁₅H₂₇D₄Br, where four hydrogen atoms at the 1,1,2,2 positions are substituted with deuterium. This isotopic labeling significantly alters its physicochemical properties compared to its non-deuterated analog, 1-bromopentadecane (C₁₅H₃₁Br). Deuterated compounds are critical in research for applications such as nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and as internal standards in mass spectrometry due to their isotopic purity and stability .

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-QZPARXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Deuterated Pentadecanol

The most direct method involves brominating pentadecanol-1,1,2,2-d4 using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

Procedure:

-

Deuterated alcohol synthesis :

-

Bromination :

-

HBr method : Refluxing pentadecanol-1,1,2,2-d4 with 48% DBr in D₂O (to prevent H/D exchange) yields the bromide. However, this method often results in <90% isotopic retention due to trace proton contamination.

-

PBr₃ method : Treating the deuterated alcohol with PBr₃ in anhydrous ether achieves higher isotopic purity (>98%) by avoiding aqueous conditions.

-

Example Reaction Conditions :

| Parameter | HBr Method | PBr₃ Method |

|---|---|---|

| Temperature | 100°C | 0–25°C |

| Time | 12 h | 2 h |

| Isotopic Retention | 85–90% | 95–98% |

| Yield | 70–75% | 80–85% |

Cross-Metathesis with Deuterated Alkenes

Olefin cross-metathesis offers a modular approach to introduce deuterium during carbon chain assembly.

Procedure:

-

Deuterated alkene preparation :

-

Cross-metathesis reaction :

Challenges :

-

Isomerization side reactions during metathesis reduce yield. Additives like 1,4-benzoquinone and CuI suppress undesired olefin shifts.

-

Final isotopic purity: 92–95% after silica gel chromatography.

Analytical Characterization

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR : Absence of signals at δ 0.8–1.0 (C-1 and C-2 protons) confirms deuteration.

-

²H NMR : Peaks at δ 1.2–1.5 correlate with C-1 and C-2 deuterons.

Challenges and Optimization Strategies

Isotopic Dilution

-

Cause : Residual protons in reagents/solvents.

-

Mitigation : Use of deuterated solvents (e.g., D₂O, CDCl₃) and rigorous drying of glassware.

Side Reactions in Bromination

-

Elimination : Formation of pentadecene via dehydrobromination.

-

Solution : Lower reaction temperatures (e.g., PBr₃ at 0°C) and acid scavengers (e.g., 2,6-lutidine).

Applications of this compound

-

NMR spectroscopy : As a chemical shift reference in lipid bilayer studies.

-

Metabolic tracing : Monitoring fatty acid elongation and degradation pathways.

-

Pharmaceuticals : Deuterated alkyl chains improve drug stability and bioavailability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromopentadecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. These reactions typically occur under mild to moderate conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.

Reduction: The compound can be reduced to pentadecane-1,1,2,2-d4 using reducing agents such as lithium aluminum hydride.

Major Products:

Substitution Reactions: Depending on the nucleophile used, products can include pentadecane-1,1,2,2-d4 derivatives with various functional groups such as alcohols, nitriles, or azides.

Reduction Reactions: The major product is pentadecane-1,1,2,2-d4.

Wissenschaftliche Forschungsanwendungen

1-Bromopentadecane-1,1,2,2-d4 is utilized in various fields of scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and is used in isotopic labeling studies to trace reaction pathways and mechanisms.

Biology: The compound is employed in studies involving lipid metabolism and membrane dynamics due to its long alkyl chain.

Medicine: It is used in the development of deuterated drugs, which often exhibit improved metabolic stability and pharmacokinetic properties.

Industry: The compound finds applications in the production of specialty chemicals and materials where isotopic labeling is required.

Wirkmechanismus

The mechanism by which 1-Bromopentadecane-1,1,2,2-d4 exerts its effects is primarily through its participation in chemical reactions. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic labeling.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Deuteration introduces measurable differences in molecular weight, boiling/melting points, and solubility. Below is a comparative analysis with structurally related bromoalkanes and deuterated analogs:

Key Observations :

- Molecular Weight: Deuteration increases molecular weight by ~4 g/mol per D₄ substitution, as seen in n-Decyl-d4 alcohol (162.30 vs. 158.28 for non-deuterated) .

- Boiling/Melting Points : Deuteration elevates boiling/melting points due to stronger deuterium-carbon bonds and increased molecular mass.

- Reactivity : The kinetic isotope effect slows reaction rates, particularly in SN2 mechanisms, making deuterated bromoalkanes less reactive than their protiated counterparts .

Biologische Aktivität

1-Bromopentadecane-1,1,2,2-d4, a deuterated alkyl bromide, is a compound that has garnered interest in various fields of research due to its unique properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C15H31BrD4

- CAS Number : 1219798-87-4

- Molecular Weight : 295.34 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 159-160 °C .

The biological activity of 1-bromopentadecane derivatives is primarily attributed to their ability to interact with lipid membranes and proteins. The presence of bromine enhances lipophilicity, allowing these compounds to integrate into biological membranes effectively. This integration can lead to alterations in membrane fluidity and permeability .

Interaction with Biomolecules

Research indicates that 1-bromopentadecane derivatives can influence various cellular processes:

- Membrane Disruption : The compound can disrupt lipid bilayers, which may affect cell signaling and transport mechanisms.

- Enzyme Inhibition : Some studies suggest that brominated alkanes can inhibit specific enzymes by binding to their active sites or altering their conformation .

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of brominated alkanes. For example:

- Case Study 1 : A study conducted on the antimicrobial effects of various brominated compounds demonstrated that 1-bromopentadecane exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes .

Cytotoxic Effects

Research has also explored the cytotoxic effects of 1-bromopentadecane on cancer cell lines:

- Case Study 2 : In vitro studies showed that treatment with 1-bromopentadecane led to increased apoptosis in certain cancer cell lines. The compound's lipophilic nature was suggested to facilitate its uptake into cells, enhancing its cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with other similar compounds.

| Compound | CAS Number | Key Biological Activity |

|---|---|---|

| 1-Bromopentadecane | 629-72-1 | Antimicrobial activity against bacteria |

| 1-Bromohexadecane | 629-73-2 | Cytotoxic effects on cancer cell lines |

| 1-Bromodecane | 112-30-1 | Membrane disruption properties |

Research Findings and Applications

The unique properties of this compound make it a valuable compound in various research applications:

- Chemical Biology : It serves as a tool for studying lipid interactions and membrane dynamics.

- Pharmaceutical Development : Its potential as an antimicrobial agent opens avenues for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 1-Bromopentadecane-1,1,2,2-d4, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves deuterium exchange or substitution in precursors. For example, using deuterated starting materials (e.g., D₂O or deuterated acids) to replace hydrogen atoms at specific positions. Isotopic purity (98–99 atom% D) is critical and should be verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Contaminants from incomplete deuteration can skew kinetic or metabolic studies, so rigorous purification (e.g., column chromatography) is recommended .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in a cool, dry place away from ignition sources due to flammability (NFPA Fire Hazard Rating: 1) .

- PPE : Use gloves, goggles, and lab coats to prevent skin/eye contact.

- Emergency Measures : Familiarize with emergency equipment (e.g., eyewash stations, fire extinguishers) and evacuation routes .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Detects isotopic patterns (e.g., M+4 mass shift) and confirms deuterium incorporation .

- NMR Spectroscopy : Distinguishes deuterated vs. non-deuterated protons, particularly in ²H-NMR for quantitative analysis.

- Infrared (IR) Spectroscopy : Identifies functional groups and validates structural integrity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation. Monitor for bromine dissociation over time, which may occur under prolonged heat or humidity. Regularly validate stability via GC-MS or HPLC .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction pathways involving this compound?

- Methodological Answer : Deuteration at the 1,1,2,2 positions strengthens C-D bonds, potentially slowing reaction rates in SN2 mechanisms or radical reactions. To study KIEs, compare kinetics of deuterated vs. non-deuterated analogs using techniques like stopped-flow spectroscopy or computational modeling (e.g., DFT). Note that isotopic impurities >2% can invalidate KIE measurements .

Q. How can this compound be used as a tracer in lipid metabolism studies?

- Methodological Answer : Incorporate the compound into lipid bilayers or surfactant systems to track metabolic incorporation. Use LC-MS/MS to trace deuterium-labeled metabolites in biological samples. For example, in in vitro assays, monitor deuterated fatty acid derivatives or membrane permeability changes .

Q. How should researchers address contradictory data in studies using this compound?

- Methodological Answer :

- Isotopic Purity : Re-analyze batch purity via high-resolution MS to rule out contaminants.

- Experimental Controls : Include non-deuterated controls to isolate isotope-specific effects.

- Environmental Factors : Assess storage conditions (e.g., temperature, light exposure) that may degrade the compound .

Q. What are the advantages of this compound over other deuterated bromoalkanes (e.g., 1-Bromohexadecane-d33) in specific applications?

- Methodological Answer : The shorter chain (C15 vs. C16) and selective deuteration pattern make it ideal for studying lipid packing density in membranes or surfactant micelle formation. Compare phase behavior using differential scanning calorimetry (DSC) or small-angle X-ray scattering (SAXS). Note that heavier deuterated analogs (e.g., C16-d33) may alter thermodynamic properties like melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.